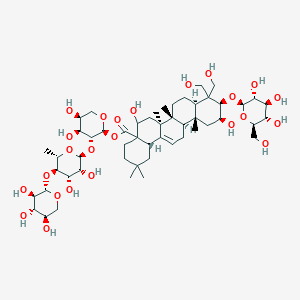
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes an aminophenoxy group, a cyano group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the aminophenoxy group, the introduction of the cyano group, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide: shares structural similarities with other compounds containing aminophenoxy, cyano, and trifluoromethyl groups.
Other similar compounds: include those with variations in the position or nature of the substituents, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C19H17F3N4O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S)-3-(4-aminophenoxy)-N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamoyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C19H17F3N4O4/c1-18(29,10-30-14-6-3-12(24)4-7-14)16(27)26-17(28)25-13-5-2-11(9-23)15(8-13)19(20,21)22/h2-8,29H,10,24H2,1H3,(H2,25,26,27,28)/t18-/m0/s1 |
InChI Key |
BHPTZMBDPPEFRM-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)N)(C(=O)NC(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)(C(=O)NC(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)

![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)
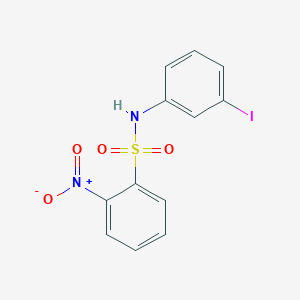

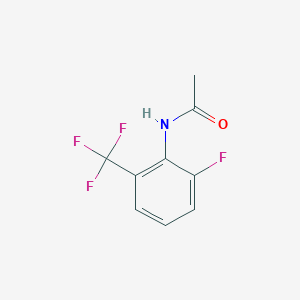
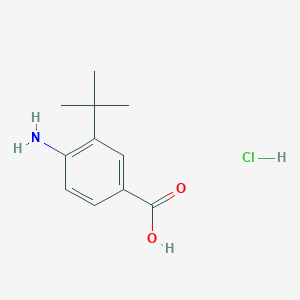
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
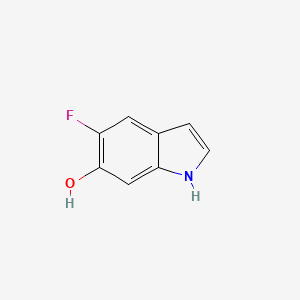
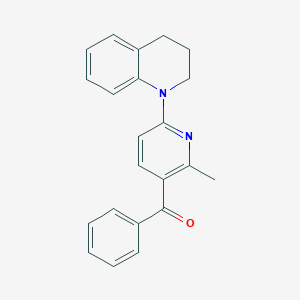

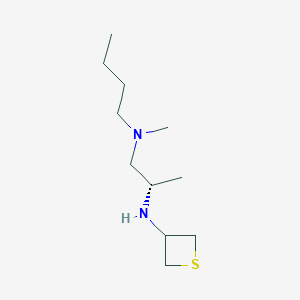
![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
